molecular formula C8H8N2O2 B2548975 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one CAS No. 108129-37-9

4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one

Cat. No. B2548975
CAS RN: 108129-37-9
M. Wt: 164.164
InChI Key: ZNSLUSIEEWIGGC-UHFFFAOYSA-N
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Description

Compounds like “4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .


Synthesis Analysis

The synthesis of similar compounds often involves the use of energetic ionic compounds due to their relatively low sensitivities compared to the corresponding covalent compounds . The synthesis of these molecules is mostly limited to the designing of anionic moieties .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrazolo or pyridine derivative, which are types of nitrogen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve amination or hydrazination of a chloro compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary greatly. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined through various experimental methods .

Scientific Research Applications

properties

IUPAC Name

4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-2-5-3-12-8(11)6(5)7(9)10-4/h2H,3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSLUSIEEWIGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)N)C(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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